2-Ethyl-3-oxo-n-phenylhexanamide
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Overview
Description
2-Ethyl-3-oxo-n-phenylhexanamide is an organic compound with the molecular formula C14H19NO2. It is a derivative of hexanamide, featuring an ethyl group at the second position, a keto group at the third position, and a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-oxo-n-phenylhexanamide typically involves the reaction of 2-ethylhexanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-oxo-n-phenylhexanamide undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ethyl-3-oxo-n-phenylhexanoic acid.
Reduction: Formation of 2-ethyl-3-hydroxy-n-phenylhexanamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Ethyl-3-oxo-n-phenylhexanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antitubercular properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethyl-3-oxo-n-phenylhexanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit key enzymes involved in bacterial metabolism. The compound binds to the active site of these enzymes, thereby disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-oxo-n-phenylbutanamide
- 2-Ethyl-3-oxo-n-phenylpentanamide
- 2-Ethyl-3-oxo-n-phenylheptanamide
Uniqueness
2-Ethyl-3-oxo-n-phenylhexanamide is unique due to its specific structural features, such as the presence of an ethyl group at the second position and a keto group at the third position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
5659-19-8 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-ethyl-3-oxo-N-phenylhexanamide |
InChI |
InChI=1S/C14H19NO2/c1-3-8-13(16)12(4-2)14(17)15-11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3,(H,15,17) |
InChI Key |
XVVQBWPYLLZVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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